2-Amino-4-(tert-butyl)nicotinamide 2-Amino-4-(tert-butyl)nicotinamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17432106
InChI: InChI=1S/C10H15N3O/c1-10(2,3)6-4-5-13-8(11)7(6)9(12)14/h4-5H,1-3H3,(H2,11,13)(H2,12,14)
SMILES:
Molecular Formula: C10H15N3O
Molecular Weight: 193.25 g/mol

2-Amino-4-(tert-butyl)nicotinamide

CAS No.:

Cat. No.: VC17432106

Molecular Formula: C10H15N3O

Molecular Weight: 193.25 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4-(tert-butyl)nicotinamide -

Specification

Molecular Formula C10H15N3O
Molecular Weight 193.25 g/mol
IUPAC Name 2-amino-4-tert-butylpyridine-3-carboxamide
Standard InChI InChI=1S/C10H15N3O/c1-10(2,3)6-4-5-13-8(11)7(6)9(12)14/h4-5H,1-3H3,(H2,11,13)(H2,12,14)
Standard InChI Key NCVRUBYIUPRDHU-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=C(C(=NC=C1)N)C(=O)N

Introduction

Structural and Chemical Properties

Molecular Characteristics

2-Amino-4-(tert-butyl)nicotinamide (CAS# 1713463-58-1) has the molecular formula C₁₀H₁₅N₃O and a molecular weight of 193.25 g/mol . Its structure consists of a pyridine ring substituted with:

  • An amino group (-NH₂) at the 2-position,

  • A tert-butyl group (-C(CH₃)₃) at the 4-position,

  • A carboxamide group (-CONH₂) at the 3-position.

The tert-butyl group introduces significant steric bulk, potentially influencing the compound’s solubility, reactivity, and binding interactions in biological systems.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number1713463-58-1
Molecular FormulaC₁₀H₁₅N₃O
Molecular Weight193.25 g/mol
DensityNot reported
Boiling PointNot reported
Melting PointNot reported

Synthetic Pathways and Methodological Advances

Alternative Approaches

Other synthetic strategies for N-tert-butyl amides include:

  • Condensation reactions between carboxylic acids and tert-butyl amines using coupling agents like DCC/HOBt ,

  • Oxidative amidation of alcohols with tert-butylamine derivatives .

Challenges and Future Directions

Knowledge Gaps

  • Physicochemical Data: Melting/boiling points, solubility, and stability profiles remain unreported .

  • Synthetic Optimization: Existing methods require validation for this specific derivative.

  • Biological Activity: No direct studies on its pharmacological effects exist.

Research Priorities

  • Comprehensive Characterization: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine thermal properties.

  • Catalytic Screening: Testing Cu(OTf)₂ and alternative catalysts (e.g., Fe(ClO₄)₃) for synthesis optimization .

  • In Vitro Assays: Screening against NNMT and related enzymes to evaluate inhibitory potential .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator